molecular formula C22H28N4O2S B10952777 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide

Cat. No.: B10952777
M. Wt: 412.6 g/mol
InChI Key: XBDLCRVEPUIPSA-UHFFFAOYSA-N
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Description

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3311~3,7~]dec-2-ylidene)propanehydrazide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[331

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar chemical properties.

    Hydrazide derivatives: Compounds with hydrazide linkages often show comparable reactivity and biological activity.

Uniqueness

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a hydrazide linkage and a tricyclo[3.3.1.1~3,7~]dec-2-ylidene moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C22H28N4O2S

Molecular Weight

412.6 g/mol

IUPAC Name

N-(2-adamantylideneamino)-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C22H28N4O2S/c1-3-4-17-10-18-21(29-17)23-11-26(22(18)28)12(2)20(27)25-24-19-15-6-13-5-14(8-15)9-16(19)7-13/h10-16H,3-9H2,1-2H3,(H,25,27)

InChI Key

XBDLCRVEPUIPSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)NN=C3C4CC5CC(C4)CC3C5

Origin of Product

United States

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